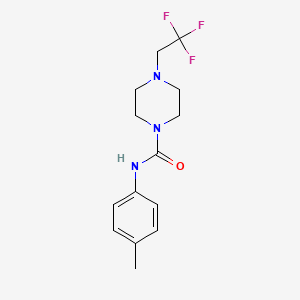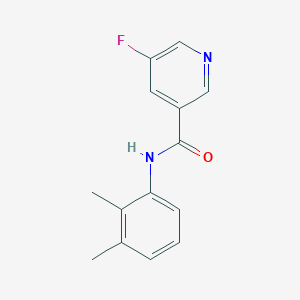![molecular formula C20H24N6O B12242370 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine](/img/structure/B12242370.png)
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of the mammalian target of rapamycin (mTOR), which is a key regulator of cell growth and proliferation .
Preparation Methods
The synthesis of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclopropyl group and the piperidine moiety. The final step involves the attachment of the pyrimidine ring. Reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Chemical Reactions Analysis
2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Cyclization: Intramolecular cyclization reactions can form additional ring structures.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Biology: The compound is studied for its potential as an mTOR inhibitor, which is crucial in regulating cell growth and proliferation.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
The mechanism of action of 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine involves the inhibition of the mTOR pathway. This pathway is critical for cell growth, proliferation, and survival. By inhibiting mTOR, the compound can induce cell cycle arrest and reduce the phosphorylation of key proteins involved in cell signaling, such as AKT and S6 .
Comparison with Similar Compounds
Similar compounds to 2-{4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}-5-methylpyrimidine include other imidazo[1,2-b]pyridazine derivatives. These compounds share a similar core structure but may differ in their substituents, leading to variations in their biological activities. For example, compounds like A17 and A18 have shown significant mTOR inhibitory activity and anti-proliferative effects against cancer cell lines . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties .
Properties
Molecular Formula |
C20H24N6O |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-cyclopropyl-6-[[1-(5-methylpyrimidin-2-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C20H24N6O/c1-14-10-21-20(22-11-14)25-8-6-15(7-9-25)13-27-19-5-4-18-23-17(16-2-3-16)12-26(18)24-19/h4-5,10-12,15-16H,2-3,6-9,13H2,1H3 |
InChI Key |
CVJIXHPUWZHXOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCC(CC2)COC3=NN4C=C(N=C4C=C3)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methoxy-2-{4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12242292.png)
![2-[1-(Cyclohexanesulfonyl)piperidin-4-yl]-1,8-naphthyridine](/img/structure/B12242297.png)
![2-(1H-indol-3-yl)-1-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B12242307.png)
![3-[4-(5-bromopyrimidin-2-yl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B12242320.png)
![4-methoxy-2-(5-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B12242327.png)


![4-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-3-fluoropyridine](/img/structure/B12242339.png)
![3-(4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidine-1-carbonyl)pyridine](/img/structure/B12242347.png)
![N-(1-methyl-1H-pyrazol-4-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B12242352.png)
![1-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-4-(2,2,2-trifluoroethyl)piperazine](/img/structure/B12242356.png)
![3-(5-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrazine-2-carbonitrile](/img/structure/B12242359.png)
![1-Methyl-4-(4-{[1-(2,3,5,6-tetramethylbenzenesulfonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B12242366.png)
![N-[(2-fluorophenyl)methyl]-2-methyl-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B12242371.png)
